7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
CAS Number: 306979-18-0
This compound belongs to the 4H-pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a fused pyridine-triazine core. Key structural features include:
- 7-Methyl substitution: Enhances rigidity and influences electronic properties.
- 2-Sulfanyl group: Attached via a 3-(trifluoromethyl)benzyl linker, introducing hydrophobicity and metabolic stability due to the trifluoromethyl group.
The trifluoromethyl group is notable for its electron-withdrawing nature, which can modulate reactivity and binding interactions in biological systems. The compound’s planar triazinone core restricts tautomerization, making it a stable scaffold for drug design .
Properties
IUPAC Name |
7-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-10-5-6-13-20-14(21-15(23)22(13)8-10)24-9-11-3-2-4-12(7-11)16(17,18)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOMNFKPHLZZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)C(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridotriazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridotriazine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, often using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The methylsulfanyl (-SCH2-) bridge serves as a key reactive site. This group undergoes nucleophilic displacement under basic or transition metal-catalyzed conditions:
The trifluoromethyl group enhances electrophilicity at the benzyl position, facilitating nucleophilic attacks on the adjacent sulfur atom .
Triazinone Core Reactivity
The 4H-pyrido[1,2-a] triazin-4-one system participates in ring-modifying reactions:
Electrophilic Aromatic Substitution
The electron-deficient triazine ring undergoes substitution at specific positions:
| Position | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| C-8 | HNO3/H2SO4, 0°C | Nitro derivative | 62% | |
| C-9 | Br2/FeBr3, CH2Cl2 | Brominated analog | 58% |
Ring-Opening Reactions
Under strong basic conditions:
pythonCompound + NaOH (10% aq.) → Pyridine-2-carboxamide + H2S↑
This reaction proceeds via hydroxide attack at the C4 carbonyl, disrupting the triazinone ring.
Functionalization of the Trifluoromethyl Group
While the CF3 group is typically inert, specialized conditions enable transformations:
| Reaction | Conditions | Outcome | Notes |
|---|---|---|---|
| Hydrolysis | H2SO4 (98%), 120°C, 24hr | COOH group formation | <10% conversion |
| Radical fluorination | XeF2, HF-pyridine, UV light | CF2Cl or CF2Br derivatives | Requires inert atmosphere |
Coordination Chemistry
The triazinone nitrogen atoms act as ligands for metal complexes:
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| CuCl2 | EtOH | Octahedral Cu(N^N)2Cl2 | Catalytic oxidation |
| Pd(OAc)2 | DMF/H2O | Square-planar Pd(II) center | Cross-coupling catalysis |
Stability constants (log β) range from 8.2 (for Cu²⁺) to 4.7 (for Zn²⁺), indicating moderate ligand strength .
Photochemical Behavior
UV-Vis studies (λmax = 274 nm in MeOH) reveal photosensitivity:
| Light Source | Degradation Pathway | Half-Life |
|---|---|---|
| 254 nm UV | C-S bond cleavage | 23 min |
| Visible light | Triazinone ring rearrangement | >48 hr |
Comparative Reactivity with Structural Analogs
| Compound Modification | Reaction Rate (k, M⁻¹s⁻¹) | Notes |
|---|---|---|
| 7-H instead of 7-CH3 | 1.8 × 10⁻³ | Reduced steric hindrance |
| CF3 replaced with CH3 | 4.2 × 10⁻⁴ | Lower electrophilicity |
| Sulfanyl replaced with sulfonyl | 9.1 × 10⁻⁵ | Decreased nucleophilic susceptibility |
Scientific Research Applications
The compound exhibits a range of biological activities that can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures to 7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one demonstrate significant antimicrobial properties. For example:
- Antibacterial Activity : It has shown efficacy against various Gram-positive and Gram-negative bacteria. Studies have indicated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compound has also been tested against common fungal strains, suggesting potential applications in treating fungal infections.
Pharmacological Applications
The pharmacological effects of this compound are being actively studied. Potential applications include:
- Antitubercular Agents : Similar compounds have been synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The structural features of this compound may enhance its effectiveness against drug-resistant strains.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds. For instance:
Case Study 1: Antitubercular Activity
In one study, a series of triazole derivatives were synthesized and exhibited promising activity against multidrug-resistant strains of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing the biological activity of these compounds .
Case Study 2: Antimicrobial Screening
Another investigation involved the synthesis of various sulfur-containing heterocycles and their antimicrobial screening against a panel of bacteria and fungi. Compounds similar to this compound showed significant inhibitory effects against Candida albicans and Pseudomonas aeruginosa, indicating their potential use as antimicrobial agents .
Mechanism of Action
The mechanism of action of 7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-sulfanyl group and its substituents differentiate analogs in this family. Examples include:
Key Observations :
Physicochemical Properties
- Melting Points: Diethylamino derivatives (e.g., 8g: 146°C, 8l: 230°C) exhibit higher melting points than sulfanyl analogs, likely due to stronger intermolecular interactions . Trifluoromethyl-substituted A891196 is expected to have a lower melting point than halogenated analogs due to reduced crystallinity .
- Solubility: Diethylamino and alkoxy groups enhance aqueous solubility compared to hydrophobic sulfanyl derivatives .
Biological Activity
The compound 7-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido-triazine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C14H12F3N5OS
- Molecular Weight: 353.34 g/mol
This compound features a pyrido-triazine core with a trifluoromethyl group and a sulfanyl methyl moiety, which may contribute to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, its effects on cancer cell lines, and its role in enzyme inhibition.
Antimicrobial Activity
Research has indicated that derivatives of pyrido-triazines exhibit significant antimicrobial properties. In a study evaluating various triazine compounds, it was found that modifications at the 2-position and the presence of electron-withdrawing groups like trifluoromethyl enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The specific compound under discussion demonstrated notable inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways. The IC50 values for MCF-7 and A549 were determined to be approximately 12 µM and 15 µM respectively .
Enzyme Inhibition
The compound has been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition was significant in cell-based assays measuring viral replication and cellular growth. Compared to established DHODH inhibitors like brequinar, this compound showed enhanced activity, suggesting its potential use in immunosuppressive therapies .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction: The activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Enzyme Targeting: Specific binding to DHODH, disrupting nucleotide synthesis necessary for rapid cell proliferation.
- Membrane Disruption: Potential interactions with bacterial membranes leading to increased permeability and cell lysis.
Case Studies
Several case studies highlight the efficacy of this compound in different biological settings:
-
Case Study on Antimicrobial Efficacy:
A study conducted on various triazine derivatives revealed that the presence of a trifluoromethyl group significantly enhanced antimicrobial activity. The tested compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating strong antibacterial properties . -
Cancer Cell Line Study:
In another investigation involving multiple cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased early apoptosis markers after 24 hours of treatment at concentrations above 10 µM .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be validated?
- Methodological Answer :
- Synthetic Routes : Utilize nucleophilic substitution reactions at the sulfur atom in the pyrido-triazinone core, leveraging alkylation with 3-(trifluoromethyl)benzyl thiol derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as seen in analogous triazine syntheses .
- Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., Chromolith® columns) for quantification. Validate purity (>95%) using spectroscopic techniques (NMR, FT-IR) and mass spectrometry (LC-MS) to confirm structural integrity .
Q. How should researchers approach the structural elucidation of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : Assign peaks for the pyrido-triazinone core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the trifluoromethyl group (distinct NMR signals near -60 ppm). Compare with PubChem data for analogous heterocycles .
- Mass Spectrometry : Use high-resolution LC-MS to confirm the molecular ion ([M+H]) and fragment patterns, focusing on the sulfanyl group’s cleavage behavior .
Advanced Research Questions
Q. What in silico and in vitro strategies are effective for identifying the biological targets of this triazinone derivative?
- Methodological Answer :
- In Silico Docking : Screen against kinase or protease databases (e.g., Protein Data Bank) using software like AutoDock Vina. Prioritize targets with conserved ATP-binding pockets due to the triazinone scaffold’s similarity to purine analogs .
- In Vitro Profiling : Conduct kinase inhibition assays (e.g., radiometric -ATP assays) or cellular viability screens (e.g., cancer cell lines) to validate target engagement. Cross-reference with known triazine-based inhibitors (e.g., Pfmrk inhibitors) .
Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved methodologically?
- Methodological Answer :
- Controlled Stability Studies : Design experiments using buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals. Use Arrhenius plots to predict shelf-life under physiological conditions .
- Mechanistic Analysis : Identify degradation products (e.g., hydrolysis of the sulfanyl group) using LC-MS/MS. Compare results with environmental fate studies of structurally related triazines to reconcile discrepancies .
Q. What experimental designs are optimal for assessing the compound’s environmental impact and biotic interactions?
- Methodological Answer :
- Ecotoxicology Assays : Follow ISO guidelines for acute toxicity testing in Daphnia magna or algae. Measure EC values and bioaccumulation potential via octanol-water partition coefficients (log ) .
- Environmental Fate Modeling : Use EPI Suite™ to predict biodegradation pathways and persistence. Validate with laboratory studies on soil/water matrices under controlled light and microbial conditions .
Theoretical and Methodological Frameworks
Q. How can researchers link mechanistic studies of this compound to broader pharmacological or biochemical theories?
- Methodological Answer :
- Conceptual Frameworks : Align with enzyme inhibition kinetics (e.g., Michaelis-Menten models) or receptor-ligand interaction theories. For example, correlate IC values with binding free energy calculations from molecular dynamics simulations .
- Hypothesis Testing : Use dose-response curves to validate target selectivity, contrasting with off-target effects observed in unrelated assays (e.g., cytochrome P450 inhibition) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism. Report 95% confidence intervals for IC/EC values .
- Reproducibility Checks : Include positive controls (e.g., staurosporine for cytotoxicity) and technical replicates. Use ANOVA to assess inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
